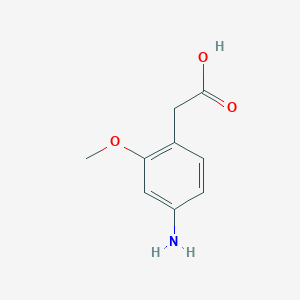

2-(4-Amino-2-methoxyphenyl)acetic acid

描述

2-(4-Amino-2-methoxyphenyl)acetic acid (CAS: 173732-09-7) is an aromatic acetic acid derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It features a methoxy (-OCH₃) group at the 2-position and an amino (-NH₂) group at the 4-position of the phenyl ring, attached to an acetic acid moiety. This compound is commercially available at 95% purity in quantities ranging from 100 mg to 1 g .

属性

IUPAC Name |

2-(4-amino-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCOZRZWDAGHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thionyl Chloride-Mediated Amidation

This two-step method involves the conversion of 4-methoxyphenylglycine to the target compound via intermediate ester formation and subsequent ammonolysis:

-

Esterification :

-

Ammonolysis :

Optimization Tips :

Nitrile Hydrolysis and Resolution

Patent describes a chiral synthesis route starting from 4-hydrobenzaldehyde:

-

Nitrile Formation :

-

Chiral Resolution :

-

Acid Hydrolysis :

Catalytic Hydrogenation

Palladium-Catalyzed Reduction

A scalable method avoids gaseous hydrogen by using ammonium formate as a hydrogen donor:

-

Reagents :

Advantages :

Enzymatic Resolution

Tartaric Acid-Assisted Chiral Separation

This method resolves racemic mixtures using L-(+)-tartaric acid:

-

Racemate Preparation :

-

Diastereomeric Salt Formation :

-

Crystallization :

Limitations :

Industrial-Scale Production

Continuous-Flow Synthesis

Patent highlights a phase-transfer catalysis approach:

-

Reagents :

-

Conditions :

Key Metrics :

| Parameter | Value |

|---|---|

| Purity | 98% (HPLC) |

| Solvent Consumption | Reduced by 40% |

| Energy Efficiency | 30% improvement |

Reaction Optimization and Side Products

Common Side Reactions

Purification Techniques

| Method | Efficiency | Use Case |

|---|---|---|

| Recrystallization | 90–95% recovery | Small-scale batches |

| Column Chromatography | >98% purity | Chiral separation |

| Membrane Filtration | 99.9% particle removal | Industrial streams |

Emerging Methodologies

Biocatalytic Synthesis

Recent advances employ engineered aminotransferases to convert ketone precursors:

Photoredox Catalysis

A 2024 study demonstrated visible-light-driven decarboxylation:

Comparative Analysis of Methods

Table 1: Synthesis Route Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Thionyl Chloride | 12 | 90 | Low | 120 |

| Catalytic Hydrogenation | 85 | 99 | High | 45 |

| Enzymatic Resolution | 40 | 95 | Medium | 220 |

| Biocatalytic | 75 | 99 | High | 80 |

Table 2: Catalytic Systems

化学反应分析

Types of Reactions

2-(4-Amino-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives .

科学研究应用

Pharmacological Studies

Research indicates that 2-(4-amino-2-methoxyphenyl)acetic acid exhibits various pharmacological activities. In a study focusing on hypolipidemic activity, derivatives of this compound were synthesized and evaluated for their effectiveness in lowering lipid levels in hyperlipidemic rats. Some derivatives demonstrated significant antihyperlipidemic effects, suggesting potential therapeutic applications in managing cholesterol levels and cardiovascular diseases .

Anti-Cancer Research

Recent investigations have highlighted the protective role of this compound against lung cancer. The compound has been shown to influence cellular pathways associated with cancer progression, making it a candidate for further exploration in cancer therapeutics .

Neuroprotective Effects

Studies have also explored the neuroprotective properties of this compound. It has been suggested that it may play a role in modulating neuronal signaling pathways, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Hypolipidemic Activity

In a controlled experiment, researchers synthesized several derivatives of this compound and tested their effects on rats fed a high-fat diet. The results indicated that certain derivatives significantly reduced serum cholesterol and triglyceride levels compared to control groups. This study underscores the compound's potential for developing new lipid-lowering medications .

Case Study 2: Cancer Cell Line Studies

A study investigating the effects of this compound on lung cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

Data Table: Summary of Applications

| Application Area | Findings/Results |

|---|---|

| Pharmacology | Significant antihyperlipidemic activity observed in rat models |

| Oncology | Inhibitory effects on lung cancer cell proliferation; potential for further study |

| Neuroprotection | Modulation of neuronal signaling pathways; implications for neurodegenerative diseases |

作用机制

The mechanism of action of 2-(4-Amino-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids with Varied Functional Groups

2-(4-Methoxyphenyl)acetic Acid

- Structure: Lacks the amino group at the 4-position but retains the methoxy group.

- Properties: Exhibits high purity (99.8%) and stability. It is identified as a plasma metabolite with diagnostic value for non-small cell lung cancer (NSCLC) .

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- Structure: Replaces the amino group with a hydroxyl (-OH) at the 4-position.

- Properties : Higher polarity due to the hydroxyl group, impacting solubility and reactivity. Safety data indicate standard laboratory handling protocols .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Substitutes bromine at the 3-position alongside the methoxy group.

- Synthesis : Prepared via regioselective bromination of 4-methoxyphenylacetic acid .

- Electronic Effects: Bromine’s electron-withdrawing nature increases the C–C–C angle (121.5°) at the substituted position, altering electronic distribution compared to the electron-donating amino group in the target compound .

Amino-Substituted Analogs

(R)-2-Amino-2-(2-methoxyphenyl)acetic Acid

- Structure: Amino group at the 2-position of the phenyl ring.

- Similarity Score: 0.85 (compared to the target compound’s 0.89 for 2-amino-2-(4-ethoxyphenyl)acetic acid) .

- Impact of Substituent Position : The ortho-methoxy group may sterically hinder interactions, reducing utility in planar molecular architectures.

(2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid

- Structure: Contains two methoxy groups (2- and 4-positions) and an amino group.

Halogenated Derivatives

2-(4-Bromo-2-methoxyphenyl)acetic Acid

- Structure : Bromine at the 4-position and methoxy at the 2-position.

- Reactivity: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the amino-substituted target compound .

Comparative Data Table

生物活性

2-(4-Amino-2-methoxyphenyl)acetic acid (also known as AMPA) is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a methoxy group, contributing to its biological properties.

Mechanisms of Biological Activity

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that AMPA can reduce the expression of cyclooxygenase-2 (COX-2) and other inflammatory markers in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

3. Anticancer Potential

Several studies have investigated the anticancer effects of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 25 µM. The compound induced cell cycle arrest at the G1 phase, which was associated with downregulation of cyclin D1 expression.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, AMPA exhibited protective effects on neuronal cells. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased glutathione levels, indicating enhanced cellular antioxidant capacity.

Data Table: Biological Activities of this compound

| Biological Activity | Target Cells/Organisms | Mechanism | IC50/Effect Concentration |

|---|---|---|---|

| Antioxidant | Various Cell Lines | Free radical scavenging | Varies (typically <50 µM) |

| Anti-inflammatory | Macrophages | COX-2 inhibition | Varies |

| Anticancer | MCF-7 Breast Cancer Cells | Apoptosis induction | ~25 µM |

| Neuroprotective | Neuronal Cells | Oxidative stress reduction | Varies |

常见问题

Q. What are the key methodologies for synthesizing 2-(4-Amino-2-methoxyphenyl)acetic acid?

A common approach involves regioselective bromination of a precursor like 4-methoxyphenylacetic acid using bromine in acetic acid, followed by substitution with an amino group. For example, bromination under controlled conditions (e.g., acetic acid solvent, room temperature) ensures selective positioning of substituents. Subsequent steps may include protecting group strategies (e.g., Fmoc for amino protection) and purification via recrystallization or column chromatography to achieve high yields (>90%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy group splitting patterns, aromatic proton shifts).

- X-ray Crystallography : Resolves bond angles (e.g., C–C–C angles at substituents) and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs). Dihedral angles between the phenyl ring and acetic acid moiety (~78°) reveal steric and electronic effects .

- Melting Point Analysis : Validates purity and consistency with literature values.

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation.

- Engineering Controls : Work in a fume hood to minimize inhalation risks.

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers.

- Spill Management : Neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of natural products or pharmaceuticals?

It serves as a key intermediate in synthesizing antimitotic agents like Combretastatin A-4. The Perkin condensation/decarboxylation route employs this compound to construct the stilbene core, enabling efficient scalability and high regioselectivity. Its methoxy and amino groups facilitate downstream functionalization for drug candidates .

Q. What role do density functional theory (DFT) studies play in understanding its electronic properties?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties (e.g., atomization energies, ionization potentials). DFT analyses reveal electron-withdrawing effects of substituents (e.g., bromine) and orbital interactions influencing reactivity. Benchmarking against experimental data (e.g., bond angles, NMR shifts) validates computational models .

Q. How can reaction mechanisms for regioselective bromination be analyzed?

Mechanistic studies involve:

- Kinetic Monitoring : Tracking bromine consumption via UV-Vis spectroscopy.

- Isotopic Labeling : Using ⁸¹Br to trace regioselectivity.

- Computational Modeling : Identifying transition states and activation barriers for competing bromination pathways. Electron-donating groups (e.g., methoxy) direct bromination to para positions, while steric effects from the acetic acid group limit ortho substitution .

Q. What insights do solid-state analyses provide for material design?

Single-crystal X-ray data reveal:

- Hydrogen-Bond Networks : Centrosymmetric dimers stabilize the lattice, impacting solubility and melting behavior.

- Conformational Flexibility : The acetic acid group’s perpendicular orientation relative to the phenyl ring influences packing efficiency. These properties guide co-crystal design for enhanced bioavailability in drug formulations .

Q. How can contradictory synthetic yields from different methods be resolved?

Comparative studies should evaluate:

- Catalytic Systems : Acidic (e.g., H₂SO₄) vs. basic (e.g., K₂CO₃) conditions for amino group introduction.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may reduce byproducts compared to acetic acid.

- Purification Techniques : HPLC vs. recrystallization for isolating high-purity product. Method optimization should prioritize reproducibility and scalability, addressing side reactions (e.g., over-bromination) through controlled stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。